3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207004-85-0
VCID: VC7136904
InChI: InChI=1S/C22H22ClN3O4S2/c1-30-19-7-5-17(6-8-19)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)18-4-2-3-16(23)15-18/h2-9,14-15H,10-13H2,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C22H22ClN3O4S2
Molecular Weight: 492.01

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide

CAS No.: 1207004-85-0

Cat. No.: VC7136904

Molecular Formula: C22H22ClN3O4S2

Molecular Weight: 492.01

* For research use only. Not for human or veterinary use.

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide - 1207004-85-0

Specification

CAS No. 1207004-85-0
Molecular Formula C22H22ClN3O4S2
Molecular Weight 492.01
IUPAC Name 3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C22H22ClN3O4S2/c1-30-19-7-5-17(6-8-19)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)18-4-2-3-16(23)15-18/h2-9,14-15H,10-13H2,1H3,(H,24,27)
Standard InChI Key UAMGBGXTBTZLPT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, starting with the preparation of intermediate compounds. A common approach might involve the reaction of 3-chlorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated piperazine intermediate. This intermediate is then reacted with a thiophene-2-carboxamide derivative under specific conditions to yield the final product.

Synthetic Route Example:

  • Preparation of Sulfonylated Piperazine Intermediate: React 3-chlorophenylpiperazine with sulfonyl chloride in the presence of a base.

  • Coupling with Thiophene Derivative: React the sulfonylated piperazine intermediate with a thiophene-2-carboxamide derivative.

Potential Biological Activities

Compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer effects. The sulfonamide group, in particular, is historically known for its antibacterial properties. The piperazine ring can contribute to interactions with various biological targets, such as receptors or enzymes.

Potential Applications:

  • Antimicrobial Activity: Derivatives of sulfonamides have been used as antibacterial agents.

  • Anticancer Activity: Compounds with similar structures have shown cytotoxic effects against cancer cell lines.

Research Findings and Future Directions

While specific research findings on 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide are not available, studies on similar compounds suggest that further investigation could reveal promising biological activities. Future research should focus on synthesizing this compound and evaluating its pharmacological properties through in vitro and in vivo studies.

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